molecular formula C12H8F3NO B8318753 2-{3-(Trifluoromethyl)phenoxy}pyridine

2-{3-(Trifluoromethyl)phenoxy}pyridine

Cat. No.: B8318753
M. Wt: 239.19 g/mol
InChI Key: MFDBYHAXXAGPNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-(Trifluoromethyl)phenoxy}pyridine is a chemical compound of significant interest in professional research settings, particularly within medicinal and agrochemical chemistry. This molecule features a pyridine ring linked via an ether bond to a phenoxy group containing a trifluoromethyl (CF₃) substituent. The combination of these moieties is designed to impart unique physicochemical properties that are valuable for developing novel active ingredients . The trifluoromethylpyridine (TFMP) scaffold is a key structural motif found in numerous established agrochemicals and pharmaceuticals . The presence of the strongly electron-withdrawing trifluoromethyl group can significantly influence a molecule's biological activity, metabolism, and environmental stability . Researchers utilize this compound and its derivatives as versatile intermediates or building blocks in the synthesis of more complex molecules aimed at combating pests, weeds, and fungal pathogens, as well as in the discovery of new therapeutic agents . While the specific mechanism of action for this compound is dependent on the final target molecule, related TFMP derivatives are known to act as enzyme inhibitors, growth regulators, and receptor antagonists . This product is intended for research and development purposes in a controlled laboratory environment only.

Properties

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]pyridine

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-4-3-5-10(8-9)17-11-6-1-2-7-16-11/h1-8H

InChI Key

MFDBYHAXXAGPNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Herbicidal Activity

  • This compound Derivatives: Exhibit superior herbicidal activity compared to chlorinated analogs due to enhanced electron-withdrawing effects of the -CF₃ group, which improves binding to acetyl-CoA carboxylase .
  • Haloxyfop Ethoxy Ethyl: Demonstrates 10–15% higher field efficacy against grassy weeds than non-fluorinated pyridinyloxy herbicides, attributed to its ethoxyethyl ester group, which improves foliar absorption .

Toxicity and Selectivity

  • Fluorinated derivatives like 2,3-difluoro-5-(trifluoromethyl)pyridine show reduced mammalian toxicity (LD₅₀ > 2,000 mg/kg in rats) compared to chlorinated analogs (LD₅₀ ~ 500 mg/kg), making them safer for agricultural use .
  • Pyridalyl’s dichloroallyloxy group enhances insecticidal specificity, with minimal impact on non-target organisms (honeybee LC₅₀ > 1,000 ppm) .

Physicochemical Properties

Property This compound Pyridalyl 2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine
Molecular Weight (g/mol) 231.21 479.12 377.82
Boiling Point (°C) 282.4 (predicted) Decomposes at >200 Not reported
LogP (lipophilicity) 3.8 (estimated) 5.1 4.2
Acid Dissociation (pKa) 9.22 (phenolic oxygen) Not applicable 8.5 (pyridine nitrogen)

Data derived from experimental and computational studies .

Q & A

Q. What are the critical considerations for optimizing the synthetic route of 2-{3-(Trifluoromethyl)phenoxy}pyridine in academic settings?

Methodological Answer: The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) between pyridine derivatives and trifluoromethyl-substituted phenols. Key parameters include:

  • Reagent selection : Use of strong bases (e.g., KOH or NaH) to deprotonate the phenol and activate the pyridine ring for substitution.
  • Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing intermediates.
  • Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water mixtures) is critical for isolating high-purity products (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm substitution patterns. For example, the trifluoromethyl group appears as a singlet at ~δ -60 ppm in ¹⁹F NMR, while pyridine protons show distinct splitting patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (C₁₂H₈F₃NO).
  • HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and detects trace impurities .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H333 hazard) .
  • Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent degradation.
  • Waste Disposal : Neutralize acidic/basic residues before disposal, and segregate halogenated waste for incineration .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The trifluoromethyl group (-CF₃) deactivates the pyridine ring via inductive effects, reducing electron density at the ortho and para positions. This impacts:

  • Suzuki-Miyaura Coupling : Lower reactivity requires Pd catalysts with strong electron-donating ligands (e.g., SPhos or XPhos) and elevated temperatures (100–140°C).
  • Buchwald-Hartwig Amination : Use of t-BuXPhos precatalysts improves yields in C–N bond formation with aryl amines .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from:

  • Substituent positional isomerism : Meta-substituted phenoxy groups (3-CF₃) may exhibit different binding affinities compared to para isomers.
  • Cell line specificity : Validate assays across multiple cell lines (e.g., HeLa vs. HEK293) to distinguish target-specific effects from general toxicity .
  • Metabolite interference : Use LC-MS to identify metabolic byproducts that may mask or alter primary activity .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

  • Docking studies : Molecular docking (AutoDock Vina, Schrödinger) predicts binding poses in active sites (e.g., kinase ATP pockets).
  • QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency (IC₅₀) to prioritize synthetic targets .
  • MD Simulations : Assess binding stability over 100-ns trajectories using AMBER or GROMACS to evaluate entropy-enthalpy trade-offs .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

Methodological Answer:

  • Batch vs. Flow Chemistry : Flow systems reduce exothermic risks and improve mixing for large-scale SNAr reactions.
  • Cost of CF₃ precursors : Optimize trifluoromethylation steps using cheaper reagents (e.g., TMSCF₃ instead of Ruppert-Prakash reagent).
  • Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., DMF ≤ 880 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.